![molecular formula C7H8N2O2 B1532647 6-(Aminomethyl)nicotinic acid CAS No. 76196-67-3](/img/structure/B1532647.png)
6-(Aminomethyl)nicotinic acid
Overview
Description
6-(Aminomethyl)nicotinic acid, also known as AMNA, is a derivative of nicotinic acid . It has gained significant attention over the years due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of 6-(Aminomethyl)nicotinic acid involves several steps. One method involves the reaction of 6-cyanopyridine-3-carboxylic acid with palladium on activated carbon and hydrogen in methanol . Another method involves the reaction of 6-Cyanonicotinic acid with 10% palladium hydroxide on charcoal in methanol .Molecular Structure Analysis
The molecular formula of 6-(Aminomethyl)nicotinic acid is C7H8N2O2 . The InChI Code is 1S/C7H8N2O2/c8-3-6-2-1-5 (4-9-6)7 (10)11/h1-2,4H,3,8H2, (H,10,11) .Chemical Reactions Analysis
Amines, including 6-(Aminomethyl)nicotinic acid, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .Physical And Chemical Properties Analysis
6-(Aminomethyl)nicotinic acid is a yellow to brown solid . It has a molecular weight of 152.15 and should be stored at 2-8°C .Scientific Research Applications
Medical Therapeutics
Nicotinic acid derivatives have been shown to be effective in treating various diseases. Some derivatives are used against conditions like pneumonia and kidney diseases, and others have shown efficacy against Alzheimer’s disease .
Chemical Synthesis
These compounds are also used in chemical synthesis processes. For example, 6-(Aminomethyl)nicotinic acid can be converted into other derivatives through reactions with other chemicals, such as thionyl chloride .
Pharmacological Research
Nicotinic acid and its derivatives are studied for their biological activities and therapeutic potentials. They are considered multifunctional pharmacophores that could lead to new medical applications .
Neuroscience
Derivatives of nicotine, which is related to nicotinic acid, are examined for their effects on memory, oxidative stress, and activity of the cholinergic system in the brain .
Mechanism of Action
Target of Action
6-(Aminomethyl)nicotinic acid, similar to nicotinic acid (also known as niacin or vitamin B3), is a precursor of nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid has been shown to favorably affect apolipoprotein (apo) B–containing lipoproteins (e.g., very-low-density lipoprotein [VLDL], low-density lipoprotein [LDL]) .
Biochemical Pathways
In prokaryotes, nicotinic acid is first converted to 6-hydroxynicotinic acid, a reaction catalyzed by molybdenum cofactor (MOCO)-containing nicotinate hydroxylase . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas, resynthesis of NAD+ following its consumption in various biological reactions, involves the salvage pathways .
Pharmacokinetics
Studies on nicotinic acid suggest that no dose adjustment is necessary in patients with renal impairment . Despite an extended-release formulation of nicotinic acid, there was no delay in tmax especially in dialysis patients .
Result of Action
The result of the action of 6-(Aminomethyl)nicotinic acid is likely to be similar to that of nicotinic acid. Nicotinic acid has been shown to reduce total cholesterol, triglyceride, very-low-density lipoprotein, low-density lipoprotein, and lipoprotein(a) levels and increase high-density lipoprotein levels .
Action Environment
The action of 6-(Aminomethyl)nicotinic acid is likely influenced by various environmental factors. For instance, the storage temperature of the compound is between 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by temperature and other environmental conditions.
Safety and Hazards
properties
IUPAC Name |
6-(aminomethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVJAULLCCGPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650621 | |
Record name | 6-(Aminomethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76196-67-3 | |
Record name | 6-(Aminomethyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76196-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Aminomethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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